Cas no 1170544-73-6 (N-4-(morpholin-4-yl)phenyl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide)

N-4-(morpholin-4-yl)phenyl-2-(2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl)acetamide is a synthetic organic compound featuring a morpholine-substituted phenyl group linked to a thiazole-acetamide core with a pyrrole moiety. This structure confers potential biological activity, particularly in medicinal chemistry applications, due to the presence of heterocyclic motifs known for interactions with biological targets. The morpholine group enhances solubility and pharmacokinetic properties, while the thiazole and pyrrole rings may contribute to binding affinity and selectivity. Its modular design allows for further derivatization, making it a versatile intermediate in drug discovery. The compound is typically used in research settings for the development of novel therapeutic agents.
N-4-(morpholin-4-yl)phenyl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide structure
1170544-73-6 structure
Product Name:N-4-(morpholin-4-yl)phenyl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide
CAS No:1170544-73-6
MF:C19H20N4O2S
MW:368.452702522278
CID:6002986
PubChem ID:44088121
Update Time:2025-06-15

N-4-(morpholin-4-yl)phenyl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(morpholin-4-yl)phenyl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide
    • 1170544-73-6
    • N-(4-morpholin-4-ylphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
    • AKOS024267848
    • F5679-0075
    • 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide
    • Inchi: 1S/C19H20N4O2S/c24-18(13-16-14-26-19(21-16)23-7-1-2-8-23)20-15-3-5-17(6-4-15)22-9-11-25-12-10-22/h1-8,14H,9-13H2,(H,20,24)
    • InChI Key: IFJRBMZTBGGXPX-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NC2C=CC(=CC=2)N2CCOCC2)=O)N=C1N1C=CC=C1

Computed Properties

  • Exact Mass: 368.131
  • Monoisotopic Mass: 368.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.6A^2
  • XLogP3: 2.2

N-4-(morpholin-4-yl)phenyl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide Pricemore >>

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Additional information on N-4-(morpholin-4-yl)phenyl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide

Recent Advances in the Study of N-4-(morpholin-4-yl)phenyl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide (CAS: 1170544-73-6)

The compound N-4-(morpholin-4-yl)phenyl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide (CAS: 1170544-73-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole and morpholine structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy in preclinical models.

One of the key areas of investigation has been the compound's role as a selective inhibitor of specific kinase pathways. Researchers have demonstrated that 1170544-73-6 exhibits high affinity for certain tyrosine kinases, which are often implicated in oncogenic signaling. In vitro studies using cancer cell lines have revealed that this compound can effectively suppress cell proliferation and induce apoptosis, suggesting its potential as an anti-cancer agent. Furthermore, its selectivity profile minimizes off-target effects, a critical advantage in drug development.

Another notable aspect of 1170544-73-6 is its favorable pharmacokinetic properties. Recent pharmacokinetic studies in animal models have shown that the compound has good oral bioavailability and a reasonable half-life, making it a viable candidate for further development. Additionally, metabolic stability studies indicate that it is resistant to rapid degradation by hepatic enzymes, which could translate to less frequent dosing in clinical settings.

In addition to its anti-cancer potential, 1170544-73-6 has also been explored for its anti-inflammatory properties. Preliminary data suggest that the compound can modulate inflammatory cytokine production, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings are supported by in vivo experiments where the compound significantly reduced inflammation markers in animal models.

Despite these promising results, challenges remain in the development of 1170544-73-6 as a therapeutic agent. Issues such as optimizing its synthetic route for large-scale production and further refining its selectivity to avoid potential side effects are areas of active research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate the transition from bench to bedside.

In conclusion, N-4-(morpholin-4-yl)phenyl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide (CAS: 1170544-73-6) represents a compelling candidate for further investigation in drug discovery. Its dual potential in oncology and inflammation, coupled with its favorable pharmacokinetic profile, positions it as a molecule of significant interest. Continued research will be essential to fully unlock its therapeutic potential and address the remaining hurdles in its development.

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